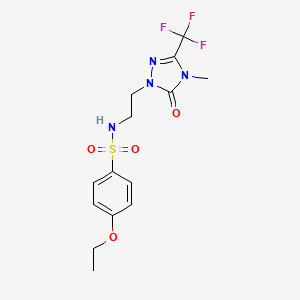![molecular formula C20H19F3N2O3S B2873648 (3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-05-8](/img/structure/B2873648.png)
(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a dimethoxyphenyl group, a trifluoromethyl group, a sulfanyl group, and an imidazol ring. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of a compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazol ring might participate in nucleophilic substitution reactions, while the trifluoromethyl group could potentially act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Anti-tumor Agents
Research indicates that derivatives structurally related to the given compound have shown potential as anti-tumor agents. For instance, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which share a similar complex structure, exhibited selective cytotoxicity against tumorigenic cell lines. These compounds are designed to be biologically stable and expected to have a longer presence in the human body as anticancer agents (Hayakawa et al., 2004).
Catalysts in Chemical Synthesis
Some compounds within this chemical family serve as effective intermediates in the synthesis of other complex molecules. For example, an efficient approach for the regioselective synthesis of a heterocyclic amide from the N-acylation of an amino-triazole with fluorobenzoyl chloride was developed, showcasing the utility of these compounds in facilitating various chemical transformations (Moreno-Fuquen et al., 2019).
Biological Activities
Derivatives of the specified compound have been synthesized and evaluated for their biological activities, including herbicidal and insecticidal properties. This highlights their potential utility in agricultural applications and pest management strategies (Wang et al., 2015).
Antioxidant Properties
Research has also explored the antioxidant properties of related diphenylmethane derivatives. These compounds were evaluated using various in vitro assays, showing effective antioxidant power, which could have implications for their use in medical and pharmaceutical applications to combat oxidative stress (Balaydın et al., 2010).
Structural and Theoretical Studies
Further studies have involved the crystallographic analysis and theoretical studies of these compounds, providing insights into their molecular structures and the nature of their intermolecular interactions. Such research aids in understanding the fundamental properties that contribute to their biological and chemical activities (Rajni Swamy et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit potentanticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mode of Action
For instance, some compounds can act as NF-κB inhibitors , which could be useful in anticancer drug research .
Biochemical Pathways
Similar compounds have been known to impact a variety of pathways, including those involved incancer, inflammation, and various microbial infections .
Result of Action
Similar compounds have been known to exhibit a range of effects, includinganticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S/c1-27-16-8-5-14(11-17(16)28-2)18(26)25-10-9-24-19(25)29-12-13-3-6-15(7-4-13)20(21,22)23/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIKRVXOLQJXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2873566.png)
![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2873567.png)
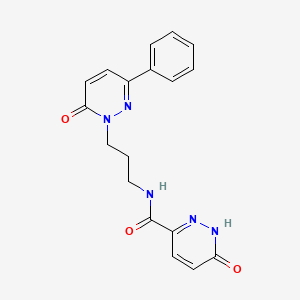
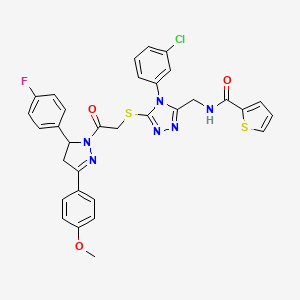
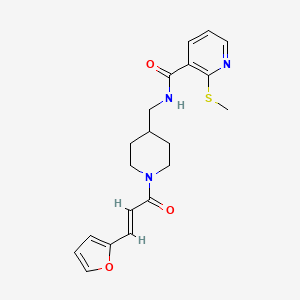
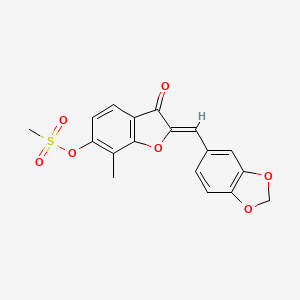

![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxylate](/img/structure/B2873575.png)
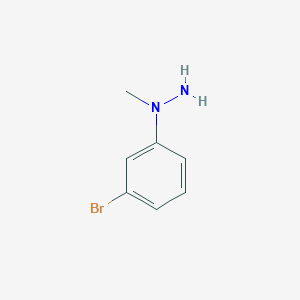
![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2873584.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)
